molecular formula C12H14N2OS2 B2673238 1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea CAS No. 2380043-47-8

1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea

Cat. No.: B2673238
CAS No.: 2380043-47-8
M. Wt: 266.38
InChI Key: YCRFCOOATFVHOD-UHFFFAOYSA-N
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Description

1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound features a bithiophene core, a structure known for its versatile applications in pharmaceutical sciences . Thiophene derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The incorporation of a urea functional group further enhances the potential of this molecule, as urea and thiourea derivatives are frequently employed in organic synthesis and are known to exhibit significant biological efficacy . Specifically, urea-thiophene carboxamides have been identified as a valuable scaffold in phenotypic drug discovery, with some analogues demonstrating potent protective effects in models of drug-induced hearing loss (otoprotection) . The molecular structure of this compound, characterized by the planarity and electron-rich nature of the bithiophene system, makes it a promising candidate for researchers exploring new molecular entities in areas such as infectious disease, oncology, and neurosensory protection. Researchers are encouraged to investigate its specific mechanism of action, which may involve interactions with various enzymatic targets or cellular pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-2-13-12(15)14-6-11-5-10(8-17-11)9-3-4-16-7-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRFCOOATFVHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of thiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid with a thiophene halide in the presence of a palladium catalyst.

    Attachment of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the bithiophene core is reacted with a methyl halide in the presence of a Lewis acid catalyst.

    Formation of the Urea Group: The final step involves the reaction of the methylated bithiophene with ethyl isocyanate to form the urea group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.

    Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea involves its interaction with specific molecular targets. The bithiophene core can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The urea group can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • The bithiophene group in the target compound provides extended π-conjugation, which could improve charge transport properties in electronic applications.

Thiophene-Containing Compounds

Thiophene derivatives, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (Molecules, 2012), highlight the role of amino and ester groups in modulating solubility and reactivity . The target compound’s ethylurea group contrasts with these polar substituents, likely reducing aqueous solubility but improving membrane permeability.

Substituent Group Variations and Patent Considerations

A 2018 legal judgment emphasized the importance of substituent groups in determining patentability, particularly for analogs of fluorophenyl and isopropyl-containing compounds .

Data Tables

Compound Name Key Substituents Molecular Weight (g/mol)* Key Properties
1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea Bithiophene, ethylurea ~306.4 Extended conjugation, moderate lipophilicity
1-(5-chloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea Chlorophenyl, methoxyphenyl ~385.3 High polarity, halogen bonding capability
5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) Aminothiophene, ester ~352.4 High solubility, reactive amino groups

*Calculated based on structural formulas.

Biological Activity

1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea is a compound of significant interest due to its unique structural features and potential biological applications. This article delves into its biological activity, exploring its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bithiophene moiety linked to an ethylurea group. Its chemical structure can be represented as follows:

C12H14N2S2\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}_2

This structure imparts specific properties that are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing bithiophene and urea functionalities exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have identified urea derivatives as potential anticancer agents. The presence of the bithiophene unit enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The bithiophene moiety may facilitate binding to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Anticancer Activity :
    A study evaluated the antiproliferative effects of various urea derivatives on human cancer cell lines. The results indicated that compounds with bithiophene structures exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cell lines, suggesting potent anticancer activity .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of related compounds. The results demonstrated that derivatives containing similar structural motifs showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)~1 μM
AnticancerHCT116 (Colon Cancer)~0.8 μM
AntimicrobialS. aureus1 μg/mL
AntimicrobialE. coli0.5 μg/mL

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